molecular formula C25H24N4O4S2 B2535641 N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477536-93-9

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Numéro de catalogue: B2535641
Numéro CAS: 477536-93-9
Poids moléculaire: 508.61
Clé InChI: WFRLNBSULGWQTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a benzo[cd]indol core substituted with an ethyl-oxo group at position 1, a carbamothioyl linkage at position 6, and a 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. This structure combines electron-rich (pyrrolidine) and electron-withdrawing (sulfonyl) groups, which may influence its physicochemical and biological properties.

Propriétés

IUPAC Name

N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-2-29-21-13-12-20(18-6-5-7-19(22(18)21)24(29)31)26-25(34)27-23(30)16-8-10-17(11-9-16)35(32,33)28-14-3-4-15-28/h5-13H,2-4,14-15H2,1H3,(H2,26,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRLNBSULGWQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its complex structure, exhibits various biological activities that are crucial for its evaluation as a drug candidate.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of 322.38 g/mol. The structure features an indole core fused with a benzene ring and includes both amide and sulfonamide functional groups, which are instrumental in its biological activity.

The biological activity of N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors can disrupt tumor growth.

2. Receptor Modulation:
It can modulate the activity of various receptors, influencing cellular signaling pathways. For example, it has been shown to interact with nuclear hormone receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which is implicated in autoimmune diseases and cancer progression .

Biological Activity Studies

Recent studies have highlighted the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
RORγ Inhibition Exhibits antagonistic activity against RORγ with IC50 values ranging from 40 to 140 nM.
Antitumor Activity Demonstrates potential antitumor effects in vitro by inhibiting cell proliferation in various cancer cell lines.
Anti-inflammatory Shows promise in reducing inflammation markers in cell-based assays.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • RORγ Antagonism Study:
    A study involved virtual screening and subsequent testing of the compound's ability to inhibit RORγ. The results showed significant inhibition with micromolar IC50 values, indicating its potential as a therapeutic agent for Th17-mediated autoimmune diseases .
  • Antitumor Efficacy:
    In vitro studies demonstrated that N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide significantly reduced cell viability in several cancer cell lines, suggesting its role as a potential anticancer drug.
  • Inflammation Reduction:
    Another investigation focused on the anti-inflammatory properties of this compound, where it was found to lower levels of pro-inflammatory cytokines in treated cells, supporting its use in inflammatory conditions .

Comparaison Avec Des Composés Similaires

Structural Analogues and Physicochemical Properties

Compound A shares structural motifs with several derivatives reported in the literature. Key analogues include:

Table 1: Structural Analogues of Compound A
Compound ID Substituent(s) Yield (%) Melting Point (°C) Biological Activity (if reported) Reference
Compound A 4-(Pyrrolidin-1-ylsulfonyl)benzamide N/A N/A N/A N/A
, Compound 6 Thiophene-2-carboxamide 82 244–246 Not specified
, Compound 5 3-Nitrobenzamide 79 168–170 Not specified
4-(N-Ethyl-N-phenylsulfamoyl)benzamide N/A N/A Not specified
N-(2-Acetylphenyl)carbamothioyl-benzamide N/A N/A Binding energy: −4.93 kcal/mol (anti-viral)
Key Observations:

Yield and Synthetic Accessibility :

  • The highest yield among analogues is 82% (, Compound 6), achieved with a thiophene-carboxamide substituent . Compound A’s pyrrolidinylsulfonyl group may reduce synthetic yield due to steric hindrance or reactivity challenges compared to smaller substituents (e.g., nitro or methoxy groups).

Melting Points: Melting points for analogues range from 168°C (3-nitrobenzamide, , Compound 5) to 246°C (thiophene derivative, , Compound 6) .

Substituent Effects :

  • The pyrrolidinylsulfonyl group in Compound A introduces a cyclic amine, enhancing polarity and hydrogen-bonding capacity compared to N-ethyl-N-phenylsulfamoyl () or nitro groups (). This may improve aqueous solubility but reduce membrane permeability .

Methodological Commonalities

  • Structural Characterization : Analogues in and were validated using 1H NMR, IR spectroscopy, and elemental analysis . Compound A would likely require similar techniques.
  • Crystallography : SHELX software () is widely used for small-molecule refinement; its application to Compound A could resolve conformational details of the pyrrolidinylsulfonyl group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.